OSU-2S Hydrochloride

Immunosuppression Sphingosine Kinase S1P1 Receptor

OSU-2S Hydrochloride (CAS 1351056-65-9) is a synthetic, small-molecule sphingosine analog and a potent, direct activator of protein kinase C delta (PKCδ). It was rationally designed from the molecular platform of the immunosuppressive agent FTY720 (fingolimod) to retain its antitumor properties while eliminating unwanted S1P1 receptor-mediated immunosuppression.

Molecular Formula C21H38ClNO2
Molecular Weight 371.99
CAS No. 1351056-65-9
Cat. No. B609784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSU-2S Hydrochloride
CAS1351056-65-9
SynonymsOSU2S Hydrochloride;  OSU 2S Hydrochloride;  OSU-2S Hydrochloride;  OSU-2S HCl;  OSU2S HCl;  OSU 2S HCl
Molecular FormulaC21H38ClNO2
Molecular Weight371.99
Structural Identifiers
SMILESCCC[C@@](CCC1=CC=C(OCCCCCC(C)C)C=C1)(N)CO.[H]Cl
InChIInChI=1S/C21H37NO2.ClH/c1-4-14-21(22,17-23)15-13-19-9-11-20(12-10-19)24-16-7-5-6-8-18(2)3;/h9-12,18,23H,4-8,13-17,22H2,1-3H3;1H/t21-;/m0./s1
InChIKeySLTANGKULBSZMO-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OSU-2S Hydrochloride (CAS 1351056-65-9): A Non-Immunosuppressive FTY720 Analog for Targeted Anticancer Research


OSU-2S Hydrochloride (CAS 1351056-65-9) is a synthetic, small-molecule sphingosine analog and a potent, direct activator of protein kinase C delta (PKCδ) [1]. It was rationally designed from the molecular platform of the immunosuppressive agent FTY720 (fingolimod) to retain its antitumor properties while eliminating unwanted S1P1 receptor-mediated immunosuppression [2]. OSU-2S is characterized by its ability to induce reactive oxygen species (ROS)-PKCδ-caspase-3 signaling, leading to apoptosis and cell cycle arrest in various cancer models [3].

Why OSU-2S Hydrochloride Cannot Be Substituted by Other FTY720 Analogs or Sphingosine-Based Compounds


Substituting OSU-2S with FTY720 or other in-class sphingosine analogs introduces critical, quantifiable liabilities that compromise experimental outcomes and translational potential. FTY720, the parent compound, is a prodrug that requires phosphorylation by sphingosine kinase 2 (SphK2) to exert its immunomodulatory effects, a process that simultaneously inactivates its antitumor activity [1]. In contrast, OSU-2S is not a substrate for SphK2, bypassing this metabolic inactivation and thereby retaining high antiproliferative potency without inducing S1P1 receptor internalization or T lymphocyte homing—the hallmarks of immunosuppression [2]. Other analogs like AAL-149 and VPC01091.4, while also non-immunosuppressive, exhibit distinct target engagement (e.g., TRPM7 inhibition) and lack the PKCδ-activating, antitumor profile that defines OSU-2S . Therefore, generic substitution introduces uncontrolled variables in signaling specificity, immune modulation, and metabolic stability that are precisely defined and quantified for OSU-2S.

OSU-2S Hydrochloride: Quantitative Differentiation Evidence vs. FTY720 and Other Analogs


Elimination of Immunosuppressive Liability: SphK2 Phosphorylation and S1P1 Receptor Activity

OSU-2S completely lacks the immunosuppressive activity inherent to its parent compound, FTY720. This is demonstrated by its inability to serve as a substrate for sphingosine kinase 2 (SphK2) and its failure to induce S1P1 receptor internalization or T lymphocyte homing, in contrast to FTY720 [1].

Immunosuppression Sphingosine Kinase S1P1 Receptor

Superior In Vitro Antiproliferative Potency Against HCC Cells

OSU-2S exhibits significantly higher in vitro antiproliferative efficacy compared to FTY720 against hepatocellular carcinoma (HCC) cell lines, while sparing normal hepatocytes [1].

Hepatocellular Carcinoma Antiproliferative FTY720

Direct PKCδ Activation Drives Cell Death and Differentiation in AML

OSU-2S acts as a direct PKCδ activator, inducing significant dose-dependent cytotoxicity and differentiation in acute myeloid leukemia (AML) models, an activity not shared by other FTY720 analogs like AAL-149 or VPC01091.4 [1].

Acute Myeloid Leukemia PKCδ Differentiation

Validated In Vivo Pharmacokinetics and Oral Bioavailability in Preclinical Models

OSU-2S demonstrates favorable and well-characterized pharmacokinetic properties in multiple species, including mice, rats, and dogs, supporting its use in in vivo efficacy studies and translational research [REFS-1, REFS-2].

Pharmacokinetics Bioavailability Preclinical Development

Favorable Tolerability and Safety Profile in Repeat-Dose Toxicology Studies

OSU-2S is well tolerated in repeat-dose studies in dogs, with no significant adverse effects observed, contrasting with the dose-limiting toxicities associated with FTY720 in clinical use [1].

Toxicology Safety Preclinical Development

Mechanistic Basis for Potency Advantage: Avoidance of SphK2-Mediated Inactivation

The superior antiproliferative activity of OSU-2S relative to FTY720 is mechanistically linked to its inability to be phosphorylated by sphingosine kinase 2 (SphK2), a process that metabolically inactivates the antitumor activity of FTY720 [1].

Drug Metabolism Sphingosine Kinase 2 Metabolic Inactivation

Optimal Use Cases for OSU-2S Hydrochloride in Oncology Research and Drug Development


Investigating PKCδ-Dependent Antitumor Mechanisms Without Immunosuppressive Confounders

OSU-2S is the ideal tool compound for studies aiming to dissect the role of PKCδ activation in cancer cell death, differentiation, and cell cycle arrest. Its lack of S1P1 receptor activity ensures that observed effects are due to direct PKCδ signaling, not indirect immune modulation [1]. This is particularly valuable in syngeneic tumor models and studies involving immune-competent animals, where FTY720's immunosuppressive effects would obscure results.

Preclinical Efficacy Studies in Hepatocellular Carcinoma (HCC)

Given its validated higher potency against HCC cell lines and significant tumor growth suppression in both ectopic and orthotopic xenograft models, OSU-2S is the compound of choice for preclinical HCC research [2]. Its favorable in vivo PK and safety profile in rodents and dogs further supports its use in long-term efficacy studies [3].

Development of Differentiation Therapies for Acute Myeloid Leukemia (AML)

OSU-2S uniquely promotes myeloid differentiation in AML cells, as evidenced by increased CD11b expression and morphological changes [4]. This property, combined with its cytotoxicity against leukemic blasts and colony-forming units, makes it a compelling lead for developing novel differentiation therapies, an area where other FTY720 analogs are ineffective.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Translational Research

The well-characterized PK profile of OSU-2S across mice, rats, and dogs, including validated LC-MS/MS methods for plasma quantification, provides a robust foundation for PK/PD modeling and dose optimization [3]. This data accelerates the translation of preclinical findings to potential clinical trial designs, particularly for companion animal cancer trials.

Technical Documentation Hub

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